molecular formula C6H11NO B1277472 4-Aminocyclohexanone CAS No. 87976-86-1

4-Aminocyclohexanone

Cat. No.: B1277472
CAS No.: 87976-86-1
M. Wt: 113.16 g/mol
InChI Key: OTCYOBLTAQTFPW-UHFFFAOYSA-N
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Description

4-Aminocyclohexanone is an organic compound with the molecular formula C6H11NO. It is a cyclohexanone derivative where an amino group is substituted at the fourth position of the cyclohexane ring.

Safety and Hazards

When handling 4-Aminocyclohexanone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

The high selectivity of enzymes enables short and stereoselective cascade multifunctionalizations to generate high-value building blocks from renewable starting materials . This suggests that 4-Aminocyclohexanone and its derivatives could have potential applications in the synthesis of pharmaceuticals for the treatment of various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminocyclohexanone can be synthesized through several methods. One common approach involves the reduction of 4-nitrocyclohexanone using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of cyclohexanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Aminocyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Aminocyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-aminocyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-5-1-3-6(8)4-2-5/h5H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCYOBLTAQTFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432734
Record name 4-aminocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87976-86-1
Record name 4-aminocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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